methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound features a benzodiazepine core with additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate typically involves multi-step organic reactions The process begins with the formation of the benzodiazepine core, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput mechanochemistry for parallel synthesis, which allows for the simultaneous processing of multiple samples . Additionally, the use of catalysts and controlled reaction conditions would be essential to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets to understand its potential as a therapeutic agent.
Medicine: Investigating its efficacy and safety as a drug candidate for treating anxiety, insomnia, or other conditions.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, leading to increased inhibitory effects and resulting in anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and alprazolam. These compounds share the benzodiazepine core structure but differ in their functional groups and side chains.
Uniqueness
Methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other benzodiazepines. This uniqueness could translate to differences in potency, selectivity, and therapeutic applications.
Properties
IUPAC Name |
methyl 4-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14-12-13-21(2)17-6-4-5-7-18(17)22(14)19(23)15-8-10-16(11-9-15)20(24)25-3/h4-7,14-16H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJLESPDPFDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1C(=O)C3CCC(CC3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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